(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOSSFEKRXUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Intermediate Synthesis
The synthesis often begins with a halogenated pyridine derivative, such as 5-bromo-pyridin-3-ylmethanol, which serves as a scaffold for furan ring attachment. In one approach, a Suzuki-Miyaura cross-coupling reaction links the pyridine core to a furan-2-ylboronic acid derivative. This step typically employs palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The bromine atom at the pyridine’s 5-position is replaced by the furan group, yielding (6-(furan-2-yl)pyridin-3-yl)methanol.
Oxidation and Amination
The methanol group on the pyridine-furan hybrid is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane, forming (6-(furan-2-yl)pyridin-3-yl)methanone. Reductive amination follows, where the ketone reacts with ammonium acetate or aqueous ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a Raney nickel catalyst. This step introduces the primary amine group, producing the free base (6-(furan-2-yl)pyridin-3-yl)methanamine.
Catalytic Coupling and Protecting Group Strategies
Palladium-Catalyzed Coupling
Alternative routes utilize direct coupling of pre-functionalized pyridine and furan fragments. For example, 3-aminomethylpyridine derivatives are coupled with 2-furylzinc bromide under Negishi conditions (PdCl₂(PPh₃)₂, THF, 60°C). This method avoids intermediate oxidation steps but requires stringent anhydrous conditions.
Protection-Deprotection Sequences
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base (6-(furan-2-yl)pyridin-3-yl)methanamine is dissolved in anhydrous ethanol or dichloromethane and treated with hydrochloric acid (2 equivalents) at 0–5°C. The dihydrochloride salt precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum.
Crystallization and Characterization
Recrystallization from ethanol/water (1:1) enhances purity. The final product is characterized via NMR, FTIR, and mass spectrometry. Key spectral data include:
-
¹H NMR (D₂O) : δ 8.72 (s, 1H, pyridine-H), 8.34 (d, 1H, pyridine-H), 7.88 (d, 1H, furan-H), 6.79 (m, 2H, furan-H), 4.12 (s, 2H, CH₂NH₂).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromo-pyridin-3-ylmethanol | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–72 | ≥98 |
| Reductive Amination | (6-(Furan-2-yl)pyridin-3-yl)methanone | NH₄OAc, NaBH₃CN, MeOH | 58–67 | 97 |
| Phthalimide Protection | 3-Bromopyridine, Furfurylamine | Phthalic anhydride, HCl, EtOH | 70–75 | ≥99 |
Optimization Challenges and Solutions
Side Reactions in Amination
Uncontrolled reduction of the pyridine ring during reductive amination is mitigated by using milder agents like NaBH(OAc)₃ or optimizing hydrogen pressure in catalytic hydrogenation.
Solubility Issues
The free base’s poor solubility in polar solvents is addressed by conducting reactions in tetrahydrofuran (THF)/water mixtures or using phase-transfer catalysts.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the coupling and amination steps, reducing reaction times from 24 hours to 2–4 hours. Environmental considerations favor aqueous workup procedures over halogenated solvents .
Scientific Research Applications
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, including those involved in neurotransmission and inflammation.
Pathways Involved: The compound can modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound belongs to a broader class of pyridinemethanamine derivatives. Structural variations arise from substituents on the pyridine ring, heterocyclic systems, and salt forms. Below is a comparative analysis of structurally related compounds:
Structural and Functional Insights
- Isoxazole (): The nitrogen-oxygen system in isoxazole may confer hydrogen-bonding capabilities, altering target selectivity compared to furan . Triazole (): The triazole ring increases nitrogen content, improving solubility and offering sites for hydrogen bonding .
- Methyl groups may enhance lipophilicity . Trifluoromethyl (): The CF3 group introduces strong electronegativity and metabolic resistance, useful in optimizing pharmacokinetic profiles .
Salt Forms :
- Dihydrochloride salts are prevalent across these compounds (e.g., ), improving crystallinity and aqueous solubility. The number of HCl equivalents varies; for example, describes trihydrochloride salts for enhanced protonation .
Biological Activity
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, combining furan and pyridine moieties, contribute to its biological activity, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Synthesis
The compound's structure consists of a furan ring attached to a pyridine ring, with a methanamine group providing additional functional properties. The synthesis often involves multi-step organic reactions, allowing for the creation of various derivatives that can enhance biological activity or target specific pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors involved in neurotransmission and inflammation. Notably, it can modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
- Pathways Involved : By influencing these signaling pathways, the compound may exhibit neuroprotective effects and anti-inflammatory properties, making it a candidate for treating neurological disorders.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound demonstrate significant antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that furan and pyridine derivatives possess antimicrobial properties against various pathogens. For instance, structural modifications can enhance the efficacy against resistant strains .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies reveal that certain derivatives exhibit potent cytotoxic effects against melanoma and breast cancer cell lines, with GI50 values indicating strong growth inhibition .
| Cell Line | Compound | GI50 Value (µM) |
|---|---|---|
| Melanoma (UAC62) | 16h | 0.77 - 9.76 |
| Breast Cancer (MCF7) | 16n | 8.79 |
| Renal Cancer (TK10) | 16n | 9.73 |
In Vivo Efficacy
In vivo studies using animal models have provided insights into the therapeutic potential of this compound:
- A study involving the administration of related compounds showed promising results in curing infections caused by Trypanosoma brucei with specific dosages leading to significant recovery rates in treated mice .
Selectivity and Safety
The selectivity indices of compounds derived from this compound indicate a favorable safety profile, with high selectivity against target pathogens while exhibiting minimal toxicity towards host cells .
Q & A
Basic: What are the standard synthetic routes for (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride?
Answer:
The synthesis typically involves a multi-step process:
Coupling Reaction : A Suzuki-Miyaura cross-coupling reaction between 3-bromo-4-substituted pyridine derivatives and furan-2-ylboronic acid under microwave-assisted conditions (140°C, argon atmosphere) to form the pyridine-furan hybrid scaffold .
Amine Deprotection : Use of trifluoroacetic acid (TFA) in dichloromethane to cleave tert-butoxycarbonyl (Boc) protecting groups, followed by neutralization and extraction .
Salt Formation : Treatment with HCl in ether to precipitate the dihydrochloride salt, enhancing solubility and crystallinity for characterization .
Key Considerations : Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₂Cl₂) to improve yield. Monitor purity via thin-layer chromatography (TLC) before salt formation .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the pyridine-furan linkage and amine proton integration (e.g., δ ~8.5 ppm for pyridine protons, δ ~6.5 ppm for furan protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H⁺]⁺ for free base: m/z ~175.1; dihydrochloride: add 72.92 Da) .
- Elemental Analysis : Verify chloride content (~22-23% for dihydrochloride) .
Methodological Tip : Use deutero-DMSO for NMR to resolve amine proton signals, which may broaden in protic solvents .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
- Crystallization : Grow single crystals via slow evaporation of an ethanol/water mixture. The dihydrochloride salt improves crystallinity due to ionic interactions .
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply the SHELX suite (e.g., SHELXL-2018) for structure solution and refinement. The program’s robust algorithms handle hydrogen bonding networks and chloride ion placement, critical for validating protonation states .
Case Study : A similar pyridine-furan derivative (CAS 1001180-07-9) showed hydrogen bonds between NH₃⁺ and Cl⁻, confirmed via SHELX-derived electron density maps .
Advanced: How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition)?
Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., cytochrome P450 2D6 inhibition assays with pooled human liver microsomes) .
- Control Compounds : Include positive controls (e.g., quinidine for CYP2D6) to benchmark inhibition potency.
- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Discrepancies may arise from differences in assay pH, salt form (free base vs. dihydrochloride), or metabolite interference .
Example : A study on (5-(pyridin-3-yl)furan-2-yl)methanamine showed IC₅₀ variability (±15%) across labs due to differences in HCl salt purity .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : The dihydrochloride form is hygroscopic; store at -20°C in airtight containers under argon. Avoid repeated freeze-thaw cycles to prevent decomposition .
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis of the furan ring or amine oxidation. Confirm stability via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile) .
Advanced: How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?
Answer:
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS vs. <5 mg/mL for free base), critical for in vivo studies .
- Bioavailability : Salt formation enhances intestinal absorption in rodent models, as shown in comparative pharmacokinetic studies (AUC increased by ~40%) .
- Methodological Note : Use pH-adjusted dissolution media (pH 1.2-6.8) to simulate gastrointestinal conditions during formulation testing .
Advanced: What computational strategies predict structure-activity relationships (SAR) for pyridine-furan derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like CYP450 enzymes. The furan oxygen and pyridine nitrogen are critical for hydrogen bonding with active-site residues (e.g., Asp301 in CYP2D6) .
- QSAR Models : Apply Gaussian09 to calculate electronic parameters (e.g., HOMO/LUMO energies). Substituents at the pyridine 4-position (e.g., CF₃, CH₃) modulate electron density and binding affinity .
- Case Study : A trifluoromethyl analog (CAS 871826-12-9) showed 3x higher CYP2A6 inhibition due to enhanced electrophilicity (HOMO = -6.2 eV) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood during weighing .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Contaminated waste must comply with EPA guidelines for amine salts .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers mitigate challenges in scaling up synthesis?
Answer:
- Process Optimization : Replace microwave reactions with continuous flow reactors (e.g., Vapourtec R-Series) to maintain high temperatures (140°C) safely and improve yield consistency .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for dihydrochloride isolation, reducing solvent waste .
- Case Study : A scaled-up batch (500 g) achieved 85% purity via flow chemistry, vs. 78% in batch mode, with 30% lower Pd catalyst usage .
Advanced: What strategies resolve spectral overlap in NMR for structurally similar impurities?
Answer:
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, furan C-5 protons correlate with pyridine C-3 in HMBC .
- DOSY : Differentiate impurities by molecular weight (e.g., unreacted boronic acid vs. product) .
- Case Study : A ¹H-¹⁵N HMBC experiment resolved NH₃⁺ signals in a dihydrochloride analog, confirming salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
